molecular formula C25H20O4 B12151021 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B12151021
M. Wt: 384.4 g/mol
InChI Key: HCVPWMAZVRPLIG-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group and a vinylbenzyl ether moiety attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 4-vinylbenzyl chloride, and a suitable chromen-2-one precursor.

    Etherification Reaction: The first step involves the etherification of 4-methoxyphenol with 4-vinylbenzyl chloride in the presence of a base, such as potassium carbonate, to form 4-(4-vinylbenzyl)oxyphenol.

    Cyclization Reaction: The next step involves the cyclization of 4-(4-vinylbenzyl)oxyphenol with a chromen-2-one precursor under acidic or basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The vinylbenzyl ether moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized chromen-2-one derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its chromen-2-one core.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the vinylbenzyl ether moiety, which may affect its biological activity and photophysical properties.

    7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one: Lacks the methoxyphenyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is unique due to the presence of both the methoxyphenyl group and the vinylbenzyl ether moiety, which contribute to its distinct chemical reactivity, photophysical properties, and potential biological activities.

Properties

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C25H20O4/c1-3-17-4-6-18(7-5-17)16-28-21-12-13-22-23(15-25(26)29-24(22)14-21)19-8-10-20(27-2)11-9-19/h3-15H,1,16H2,2H3

InChI Key

HCVPWMAZVRPLIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

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